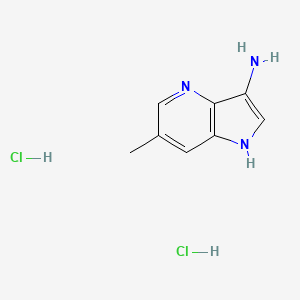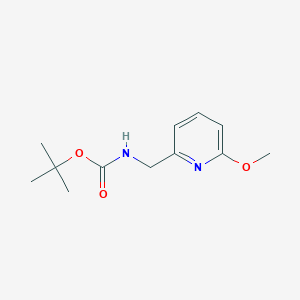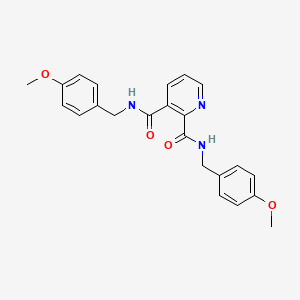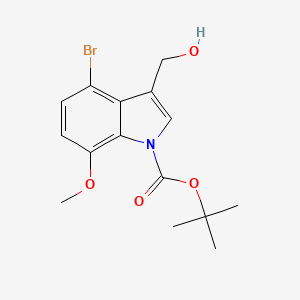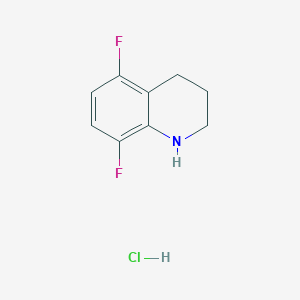
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Übersicht
Beschreibung
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1384677-35-3 . It has a molecular weight of 205.63 and is typically in powder form . This compound is used in diverse scientific research due to its unique properties, making it indispensable for applications ranging from drug discovery to materials synthesis.
Molecular Structure Analysis
The InChI code for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives have been utilized extensively in the field of organic synthesis and structural analysis. A study outlined a simple synthesis method for fluoro-substituted tetrahydroquinolines, highlighting the chemical's versatility in nucleophilic addition and intramolecular cyclization reactions (Méndez & Kouznetsov, 2002). Furthermore, the compound's structure has been investigated, revealing insights into its chemical behavior and potential for creating complex molecules (Cheng, An, Gu, & Ng, 2007).
Catalysis and Chemical Reactions
In catalysis, the compound has shown significant potential. Research demonstrated its application in Ag-catalyzed reactions for the synthesis of difluorinated compounds, highlighting its efficacy in promoting diastereoselective synthesis (Zhu et al., 2017). Such studies underscore the importance of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride in advancing methodologies for creating structurally diverse and complex molecules.
Pharmaceutical Research and Development
Significantly, this compound has been linked to pharmaceutical research, particularly in the synthesis of novel derivatives with potential biological activities. For example, a novel Ambroxol-derived tetrahydroquinazoline, incorporating 5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride, was synthesized and showed promising results against SARS-CoV-2 proteins (Krysantieva, Voronina, & Safin, 2023). This highlights the compound's potential in contributing to the development of new therapeutic agents.
Materials Science and Sensor Technology
In the realm of materials science and sensor technology, derivatives of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride have been explored for their unique properties. A study on 8-hydroxyquinoline-substituted compounds demonstrated their OFF-ON-OFF type pH-sensing capabilities, indicating the chemical's utility in developing sophisticated chemical sensors (Chen et al., 2011).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKAFVLARGFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



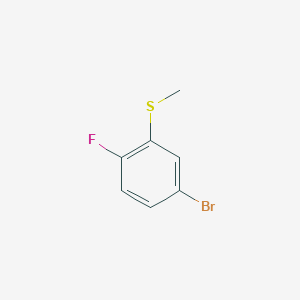


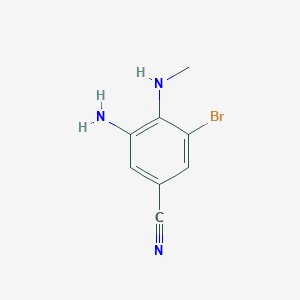

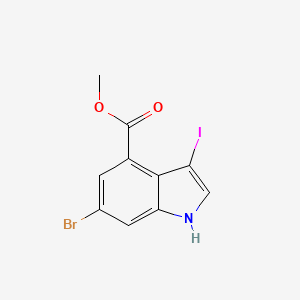
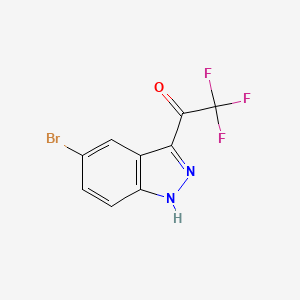
![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)
